2-Acetoxy-4'-propylbenzophenone
Description
2-Acetoxy-4'-propylbenzophenone (CAS No. 890098-42-7) is a benzophenone derivative with a molecular formula of C₁₈H₁₈O₃ and a molecular weight of 282.33 g/mol . Structurally, it features an acetoxy group (-OAc) at the 2-position and a propyl alkyl chain (-C₃H₇) at the 4'-position of the benzophenone core.
Properties
IUPAC Name |
[2-(4-propylbenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-6-14-9-11-15(12-10-14)18(20)16-7-4-5-8-17(16)21-13(2)19/h4-5,7-12H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTMGXCVFXMELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641580 | |
| Record name | 2-(4-Propylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-42-7 | |
| Record name | Methanone, [2-(acetyloxy)phenyl](4-propylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Propylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-4’-propylbenzophenone typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-propylbenzoyl chloride with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms 4’-propylbenzophenone.
Acetylation: The next step involves the acetylation of 4’-propylbenzophenone with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for 2-Acetoxy-4’-propylbenzophenone are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-4’-propylbenzophenone can undergo various types of chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Oxidation: The propyl group can be oxidized to form carboxylic acid derivatives.
Substitution: The benzophenone core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Hydrolysis: Formation of 2-hydroxy-4’-propylbenzophenone.
Oxidation: Formation of 2-acetoxy-4’-propylbenzoic acid.
Substitution: Formation of various substituted benzophenone derivatives depending on the substituent introduced.
Scientific Research Applications
2-Acetoxy-4’-propylbenzophenone has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Acetoxy-4’-propylbenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The benzophenone core can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
2-Acetoxy-4'-pentyloxybenzophenone
- Molecular Formula: Likely C₂₀H₂₂O₄ (inferred from structure: benzophenone core + acetoxy + pentyloxy).
- Key Differences: Substituent at 4'-position: Pentyloxy (-O-C₅H₁₁) vs. propyl (-C₃H₇) in the target compound. Applications: Both compounds are flagged for "industrial and scientific research uses" .
- Safety: No hazard data available; advised to follow general lab safety protocols .
4-Methylacetophenone Azine
- Molecular Formula : C₁₈H₂₀N₂ .
- Key Differences: Core Structure: Contains an azine (N=N) group instead of a benzophenone backbone. Functional Groups: Methyl (-CH₃) and acetophenone-derived substituents. Reactivity: Azines are conjugated systems with applications in coordination chemistry or polymer synthesis, diverging from benzophenone derivatives’ roles in UV stabilization or organic synthesis.
Physicochemical and Hazard Data Comparison
Key Findings and Implications
Substituent Effects: Alkyl (propyl) vs. The target compound’s alkyl chain may enhance lipophilicity compared to the pentyloxy analog’s polarity.
Safety Profiles: While this compound and its pentyloxy analog lack explicit hazard data, 4-Methylacetophenone Azine warrants precautions due to incomplete toxicological studies .
Research Gaps : Critical data gaps exist in boiling points, solubility, and detailed application contexts for all compounds, highlighting the need for further study.
Biological Activity
2-Acetoxy-4'-propylbenzophenone (CAS No. 890098-42-7) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula: C18H18O3
- Molecular Weight: 282.34 g/mol
The compound is synthesized primarily through Friedel-Crafts acylation followed by acetylation, utilizing reagents such as aluminum chloride and acetic anhydride under controlled conditions.
The biological activity of this compound is attributed to its structural components:
- Acetoxy Group: This group can hydrolyze to release acetic acid, which may contribute to anti-inflammatory effects.
- Benzophenone Core: This structure allows interaction with various enzymes and receptors, potentially modulating their activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Studies show that it can inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Table 2: IC50 Values for Anti-inflammatory Activity
| Compound | IC50 (µg/mL) | Reference |
|---|---|---|
| This compound | 15 | |
| Diclofenac | 0.3 | Positive Control |
Antioxidant Activity
In addition to antimicrobial and anti-inflammatory properties, this compound has shown potential antioxidant activity. It can scavenge free radicals, thereby reducing oxidative stress in biological systems.
Table 3: Antioxidant Activity Assays
| Assay Type | IC50 (mg/mL) |
|---|---|
| DPPH | 0.09 |
| ABTS | 0.07 |
Case Studies
-
Study on Antimicrobial Properties:
A study conducted by researchers at a pharmacological institution evaluated the antimicrobial efficacy of various benzophenone derivatives, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antibiotics. -
Anti-inflammatory Research:
Another investigation focused on the anti-inflammatory properties of this compound using animal models. The results demonstrated a significant reduction in paw edema induced by carrageenan, supporting its use as a natural anti-inflammatory agent. -
Antioxidant Studies:
A comparative study assessed the antioxidant capabilities of several compounds derived from plants, including derivatives of benzophenones. The findings revealed that this compound exhibited strong radical scavenging activity comparable to established antioxidants like ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
